N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide
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Overview
Description
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline moiety substituted with a hydroxy and methyl group, linked to a phenylbenzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced via electrophilic substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base, while hydroxylation can be performed using hydroxylating agents like hydrogen peroxide.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Bases: Pyridine, sodium hydroxide
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives
Reduction: Formation of aminoquinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide involves its interaction with various molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes involved in folate synthesis, further contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline-2,4-dione: A quinoline derivative with similar biological activities.
Sulfonamide Antibiotics: Compounds with a sulfonamide group known for their antimicrobial properties.
Uniqueness
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the quinoline and sulfonamide moieties allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-17-12-13-18-15-19(23(26)24-22(18)14-17)16-25(20-8-4-2-5-9-20)29(27,28)21-10-6-3-7-11-21/h2-15H,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJSCOXZFAYMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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